molecular formula C7H13NO B1484830 trans-2-(Cyclopropylamino)cyclobutan-1-ol CAS No. 2165638-87-7

trans-2-(Cyclopropylamino)cyclobutan-1-ol

Cat. No. B1484830
M. Wt: 127.18 g/mol
InChI Key: QVCWGVTWULWYDO-RNFRBKRXSA-N
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Description

“trans-2-(Cyclopropylamino)cyclobutan-1-ol” is a chemical compound. However, there is limited information available about this specific compound12.



Synthesis Analysis

The synthesis of cyclobutane-containing compounds has been a topic of interest in recent years. A variety of new strategies for the construction of cyclobutane rings have emerged during the last decade3. However, specific synthesis methods for “trans-2-(Cyclopropylamino)cyclobutan-1-ol” are not readily available in the searched resources.



Molecular Structure Analysis

The molecular structure of a compound can be determined by its IUPAC name and InChI code. However, the specific IUPAC name and InChI code for “trans-2-(Cyclopropylamino)cyclobutan-1-ol” are not provided in the searched resources45.



Chemical Reactions Analysis

Cyclobutane-containing compounds can undergo a variety of chemical reactions. For instance, cyclobutanes can be formed through [2 + 2] cycloadditions6. However, specific chemical reactions involving “trans-2-(Cyclopropylamino)cyclobutan-1-ol” are not mentioned in the searched resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like its molecular weight, physical form, and purity. However, the specific physical and chemical properties for “trans-2-(Cyclopropylamino)cyclobutan-1-ol” are not provided in the searched resources51.


Scientific Research Applications

Synthesis and Chemical Properties

Researchers have explored the synthesis of cyclobutane derivatives, highlighting their potential as building blocks in drug discovery. For example, Vergne et al. (1996) described a novel synthesis of trans-1,2-diaminocyclobutane, which is a structurally related compound, showcasing a stereoselective reductive ring-expansion reaction (Vergne, Karolin, Aitken, & Husson, 1996). Similarly, Radchenko et al. (2010) developed methods for synthesizing cyclobutane-derived diamines, emphasizing their significance as sterically constrained building blocks for pharmaceutical applications (Radchenko, Pavlenko, Grygorenko, Volochnyuk, Shishkina, Shishkin, & Komarov, 2010).

Molecular Structure and Conformation

The study of cyclobutane derivatives extends to understanding their molecular structures and conformational dynamics. Gorrea et al. (2012) investigated the secondary structure of small oligopeptides composed of 2-aminocyclobutane-1-carboxylic acid derivatives, revealing how chirality influences folding and potentially enabling the design of new foldamers (Gorrea, Pohl, Nolis, Celis, Burusco, Branchadell, Perczel, & Ortuño, 2012). Fernandes et al. (2010) demonstrated a preference for 12-helical conformation in oligomers of trans-2-aminocyclobutane carboxylic acid, suggesting potential applications in developing structured peptides (Fernandes, Faure, Pereira, Théry, Declerck, Guillot, & Aitken, 2010).

Applications in Drug Discovery and Material Science

The exploration of cyclobutane derivatives also encompasses their utility in drug discovery and materials science. Baldwin et al. (1986) synthesized a cyclobutanol-containing dipeptide with antibacterial activity, demonstrating the therapeutic potential of these compounds (Baldwin, Adlington, Parisi, & Ting, 1986). Additionally, Pérez-Fernández et al. (2008) reported the synthesis of 2-amino-1,3-diols incorporating the cyclobutane ring, highlighting their application in developing novel therapeutics and materials (Pérez-Fernández, Avenoza, Busto, Peregrina, & Rodríguez, 2008).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. However, the specific safety and hazards for “trans-2-(Cyclopropylamino)cyclobutan-1-ol” are not provided in the searched resources9.


Future Directions

Future directions could include further research into the synthesis, properties, and potential applications of “trans-2-(Cyclopropylamino)cyclobutan-1-ol”. However, specific future directions for this compound are not mentioned in the searched resources12.


Please note that the information provided is based on the available resources and may not be fully comprehensive or accurate. For more detailed information, further research or consultation with a chemical expert may be necessary.


properties

IUPAC Name

(1R,2R)-2-(cyclopropylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-4-3-6(7)8-5-1-2-5/h5-9H,1-4H2/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCWGVTWULWYDO-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(Cyclopropylamino)cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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